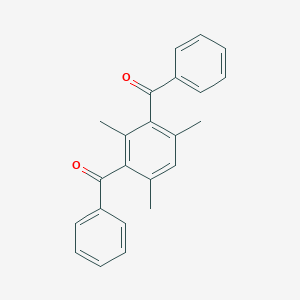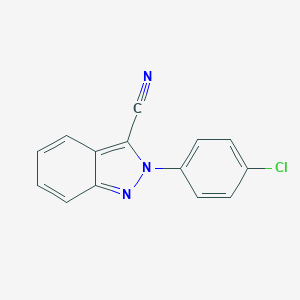![molecular formula C16H12Cl2N2O4 B240894 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide, commonly known as CFAH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CFAH is a hydrazide derivative that has been synthesized using a specific method, and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CFAH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. CFAH has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CFAH has also been found to inhibit the activity of NF-κB, a protein that is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects:
CFAH has been found to exhibit various biochemical and physiological effects. Studies have shown that CFAH exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. CFAH has also been found to exhibit anti-inflammatory and anti-oxidant effects by reducing the production of various pro-inflammatory cytokines and reactive oxygen species. Additionally, CFAH has been found to exhibit potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CFAH in lab experiments is its high purity and efficiency of synthesis. CFAH has been synthesized using a specific method that yields a high purity product, which is important for ensuring accurate and reliable results in lab experiments. However, one limitation of using CFAH in lab experiments is its potential toxicity and cytotoxic effects. Careful consideration should be taken when handling CFAH in lab experiments to avoid any potential health risks.
Direcciones Futuras
There are various future directions for research on CFAH. One area of research could focus on further elucidating the mechanism of action of CFAH and its specific targets in cancer cells. Another area of research could focus on optimizing the synthesis method of CFAH to improve its yield and efficiency. Additionally, further research could investigate the potential applications of CFAH in the treatment of various inflammatory and oxidative stress-related diseases, as well as its potential neuroprotective effects.
Métodos De Síntesis
CFAH has been synthesized using a method that involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-chlorophenoxyacetic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction results in the formation of CFAH as a yellow solid, which can be purified using column chromatography. This synthesis method has been found to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
CFAH has been found to exhibit various potential applications in the field of medicine. One of the primary applications of CFAH is its potential as an anti-cancer agent. Studies have shown that CFAH exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFAH has also been found to exhibit potential anti-inflammatory and anti-oxidant effects, which may have applications in the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
Nombre del producto |
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide |
|---|---|
Fórmula molecular |
C16H12Cl2N2O4 |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-11-1-3-12(4-2-11)22-8-16(21)20-19-7-10-5-14-15(6-13(10)18)24-9-23-14/h1-7H,8-9H2,(H,20,21)/b19-7+ |
Clave InChI |
RIXTYYCSPJDWCB-FBCYGCLPSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)
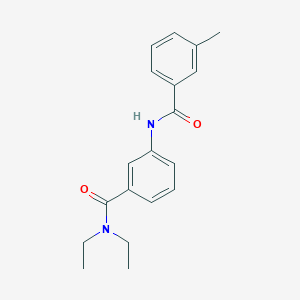
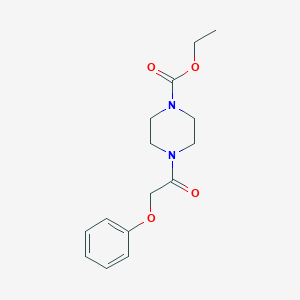
![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)
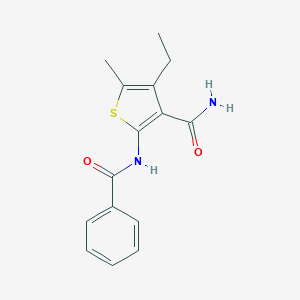
![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)
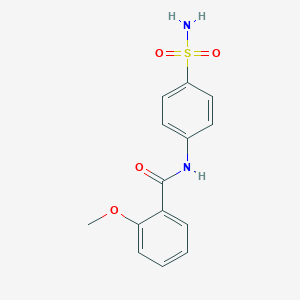
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B240832.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
